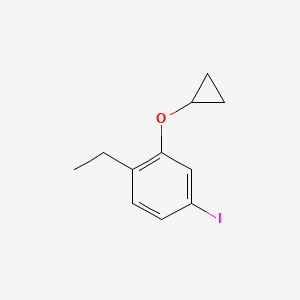
2-Cyclopropoxy-1-ethyl-4-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropoxy-1-ethyl-4-iodobenzene is an organic compound with the molecular formula C11H13IO and a molar mass of 288.12 g/mol . It is a derivative of iodobenzene, featuring a cyclopropoxy group and an ethyl group attached to the benzene ring. This compound is primarily used in research and development within the fields of chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-1-ethyl-4-iodobenzene typically involves multiple steps, starting from simpler aromatic compounds
Iodination of Benzene: The initial step involves the iodination of benzene to form iodobenzene.
Introduction of Cyclopropoxy Group: The cyclopropoxy group can be introduced via a nucleophilic substitution reaction, where a suitable cyclopropyl halide reacts with the iodobenzene derivative.
Ethylation: The ethyl group can be introduced through Friedel-Crafts alkylation, using ethyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-1-ethyl-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form deiodinated products.
Coupling Reactions: It can participate in metal-catalyzed coupling reactions such as the Heck reaction and Sonogashira coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Coupling Reactions: Palladium or copper catalysts in the presence of ligands and bases.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of deiodinated or reduced benzene derivatives.
Coupling: Formation of biaryl compounds or other coupled products.
Scientific Research Applications
2-Cyclopropoxy-1-ethyl-4-iodobenzene has several applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-1-ethyl-4-iodobenzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions through its functional groups. The iodine atom, being a good leaving group, facilitates substitution and coupling reactions. The cyclopropoxy and ethyl groups influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Iodobenzene: A simpler aryl iodide with a single iodine atom attached to the benzene ring.
2-Cyclopropoxy-4-ethyl-1-iodobenzene: A positional isomer with the cyclopropoxy and ethyl groups attached at different positions on the benzene ring.
1-Cyclopropoxy-4-ethyl-2-iodobenzene: Another isomer with a different arrangement of substituents on the benzene ring.
Uniqueness
2-Cyclopropoxy-1-ethyl-4-iodobenzene is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. The presence of both cyclopropoxy and ethyl groups on the benzene ring, along with the iodine atom, makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C11H13IO |
|---|---|
Molecular Weight |
288.12 g/mol |
IUPAC Name |
2-cyclopropyloxy-1-ethyl-4-iodobenzene |
InChI |
InChI=1S/C11H13IO/c1-2-8-3-4-9(12)7-11(8)13-10-5-6-10/h3-4,7,10H,2,5-6H2,1H3 |
InChI Key |
CZQNQTPFRYQQTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)I)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















